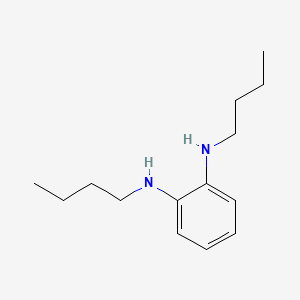
N,N'-di-butyl-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di-butyl-phenylenediamine: is an aromatic amine compound with the chemical formula C14H24N2. It is commonly used as an antioxidant in various industrial applications to prevent the degradation of materials such as turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases . This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-di-butyl-phenylenediamine typically involves the reaction of phenylenediamine with butyl groups under specific conditions. One common method involves pre-reacting phenylenediamine with a ketone or aldehyde under acidic conditions, followed by the addition of a reducing agent to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-di-butyl-phenylenediamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for its various applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-di-butyl-phenylenediamine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidation products.
Reduction: Can be reduced under specific conditions to yield different amine derivatives.
Substitution: Participates in substitution reactions where the butyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N’-di-butyl-phenylenediamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which N,N’-di-butyl-phenylenediamine exerts its effects involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include hydrocarbon chains in oils and lubricants, where it interrupts the oxidative chain reactions that lead to degradation .
Comparison with Similar Compounds
- N,N’-di-sec-butyl-p-phenylenediamine
- N,N’-bis(1-methylpropyl)-1,4-benzenediamine
- 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-
Comparison: N,N’-di-butyl-phenylenediamine is unique in its specific butyl group substitutions, which provide distinct antioxidant properties compared to other similar compounds. Its effectiveness in preventing degradation of hydrocarbon products, particularly those produced by cracking or pyrolysis, sets it apart from other antioxidants .
Properties
CAS No. |
175097-40-2 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-N,2-N-dibutylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
InChI Key |
ICOUNMWNTHMOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC=C1NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
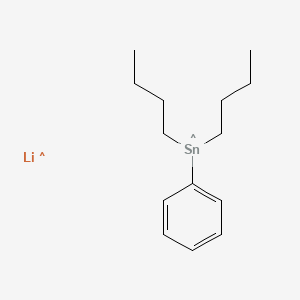
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
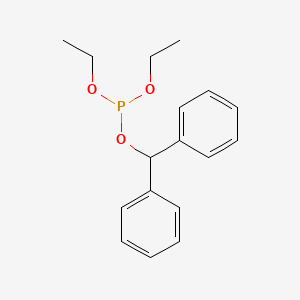
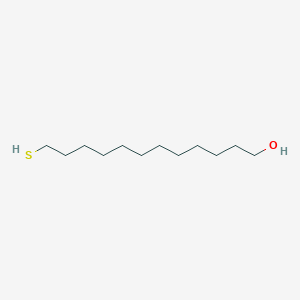
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
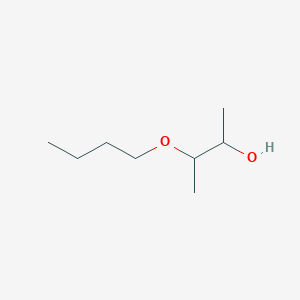
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

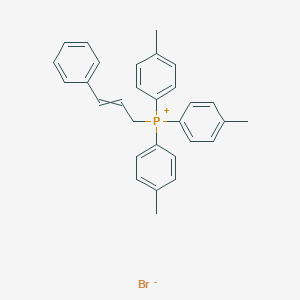
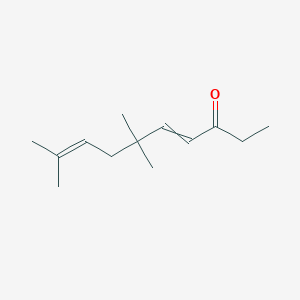
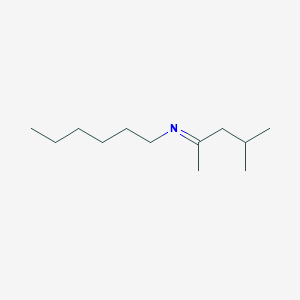
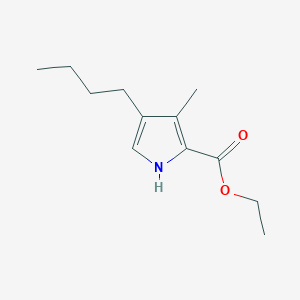
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
